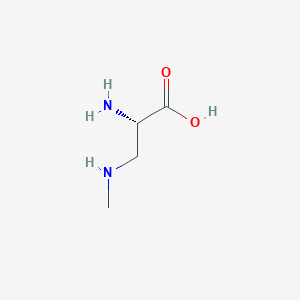

β-N-甲基氨基-L-丙氨酸

描述

Beta-N-Methylamino-L-alanine Neurotoxicity and Interaction with Bicarbonate

Beta-N-methylamino-L-alanine (BMAA) is an excitotoxic amino acid found in cycad seeds and has been implicated in the neurodegenerative condition known as Guam amyotrophic lateral sclerosis-parkinsonism-dementia. The neurotoxicity of BMAA is not well understood due to its lack of an omega acidic moiety, which is common in other excitatory amino acids. However, studies have shown that BMAA's neurotoxic and neuroexcitatory effects in murine cortical cell cultures are only observed when physiological concentrations of bicarbonate are present. This suggests that bicarbonate may noncovalently interact with BMAA, potentially altering its molecular configuration to activate glutamate receptors .

Agonistic Action at Non-NMDA-Type Receptors

Further investigation into BMAA's mechanism of action revealed that in the presence of bicarbonate, BMAA can activate ionic currents that are not antagonized by typical excitatory amino acid receptor antagonists. These currents are modulated by extracellular calcium concentrations and are significantly potentiated by the addition of bicarbonate, which also causes a shift in pH. The potentiation of BMAA by bicarbonate suggests an agonist action at non-NMDA-type receptors, as the currents are not affected by NMDA receptor antagonists or by the presence of extracellular magnesium .

Interaction with Erythrocyte Membrane Cytoskeletal Proteins

BMAA's interaction with biological membranes has also been studied, particularly with erythrocyte membranes. Using electron paramagnetic resonance techniques, it was found that BMAA does not alter the motion or order of bilayer lipids but does cause a significant, dose-dependent alteration in the physical state of cytoskeletal proteins. This interaction with cytoskeletal proteins could be a potential mechanism for BMAA's neurotoxicity and may contribute to the neurological disorders observed in the Chamorro population of Guam .

Analysis of BMAA Derivatives for Mass Spectrometry

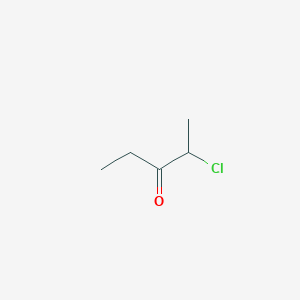

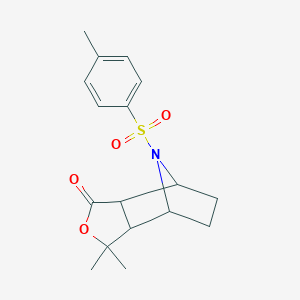

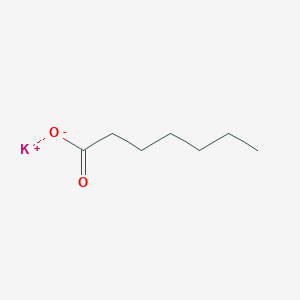

For the analysis of BMAA via gas chromatography/mass spectrometry (GC/MS), it is necessary to derivatize BMAA to a nonpolar, volatile compound. This is achieved by reacting BMAA with ethyl chloroformate. Research into the mass spectrometric fragmentation patterns of the BMAA derivative revealed that the formation of a specific ion is due to the loss of [CH3CH2O.] from the amino groups, which is a departure from previous assumptions. Understanding these fragmentation pathways is crucial for the accurate identification and quantification of BMAA .

科学研究应用

-

Neurotoxicity Research

- BMAA is a neurotoxin produced by a wide range of cyanobacteria living in various environments . It has attracted attention due to its association with chronic human neurodegenerative diseases such as ALS and Alzheimer’s .

- The methods of application involve specific detection methods to assess the presence of BMAA and its isomers in environmental and clinical materials, including cyanobacteria and mollusks .

- The outcomes of these studies have shown that both L- and D-BMAA were identified as free amino acids in cyanobacterial materials, whereas only L-BMAA was identified in mussel tissues .

-

Cell Cycle Progression Research

- BMAA is known to suppress the cell cycle progression of non-neuronal cells at the G1/S checkpoint without inducing plasma membrane damage, apoptosis, or overproduction of reactive oxygen species .

- The methods of application involve treating non-neuronal cell lines with BMAA and observing the effects .

- The outcomes of these studies indicate that BMAA affects cellular functions, such as the division of non-neuronal cells, through glutamate receptor-independent mechanisms .

-

Environmental Risk Factor Research

- BMAA is a candidate environmental risk factor for neurodegenerative diseases such as amyotrophic lateral sclerosis and Parkinson-dementia complex .

- The methods of application involve investigating the effects of BMAA in various environments and its bioaccumulation in common food sources such as fish, mussels, and crabs .

- The outcomes of these studies have shown that accurate and precise analytical methods are needed to detect and quantify BMAA to minimize human health risks .

-

Occurrence and Biogeography Research

- BMAA and its natural isomers occur in various organisms and sample types . The study of their occurrence and biogeography contributes to the planning of epidemiological research based on the geographical distribution of BMAA and human exposure .

- The methods of application involve detecting and identifying BMAA and its isomers in different organisms and sample types .

- The outcomes of these studies provide a basis for discussing the potential role of BMAA as a secondary factor in neurodegenerative diseases .

-

Cell Division Research

- BMAA is known to suppress the cell cycle progression of non-neuronal cells . It affects cellular functions, such as the division of non-neuronal cells, through glutamate receptor-independent mechanisms .

- The methods of application involve treating non-neuronal cell lines with BMAA and observing the effects .

- The outcomes of these studies indicate that BMAA potently suppresses the cell cycle progression of NIH3T3 cells at the G1/S checkpoint without inducing plasma membrane damage, apoptosis, or overproduction of reactive oxygen species .

-

Analytical Methods Research

- Analytical methods must adequately separate BMAA from its naturally occurring isomers . This is crucial for accurate detection and quantification of BMAA to minimize human health risks .

- The methods of application involve developing and improving analytical methods to separate BMAA from its isomers .

- The outcomes of these studies have led to the addition of β-aminomethyl-L-alanine (BAMA) to several methods .

-

Environmental Neurotoxin Research

- BMAA is a neurotoxin produced by a wide range of cyanobacteria living in various environments . The study of its occurrence and biogeography contributes to the planning of epidemiological research based on the geographical distribution of BMAA and human exposure .

- The methods of application involve detecting and identifying BMAA and its isomers in different organisms and sample types .

- The outcomes of these studies provide the basis for the discussion on the potential role of BMAA as a secondary factor in neurodegenerative diseases .

-

Cell Cycle Suppression Research

- BMAA is known to suppress the cell cycle progression of non-neuronal cells . It affects cellular functions, such as the division of non-neuronal cells, through glutamate receptor-independent mechanisms .

- The methods of application involve treating non-neuronal cell lines with BMAA and observing the effects .

- The outcomes of these studies indicate that BMAA potently suppresses the cell cycle progression of NIH3T3 cells at the G1/S checkpoint without inducing plasma membrane damage, apoptosis, or overproduction of reactive oxygen species .

-

Analytical Methods Development

- Analytical methods must adequately separate BMAA from its naturally occurring isomers . This is crucial for accurate detection and quantification of BMAA to minimize human health risks .

- The methods of application involve developing and improving analytical methods to separate BMAA from its isomers .

- The outcomes of these studies have led to the addition of β-aminomethyl-L-alanine (BAMA) to several methods .

安全和危害

未来方向

属性

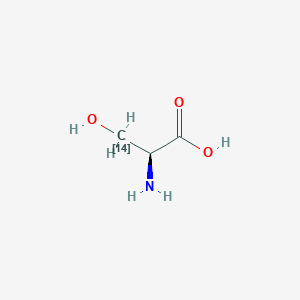

IUPAC Name |

(2S)-2-amino-3-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVHVMNGOZXSOZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166611 | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-N-Methylamino-L-alanine | |

CAS RN |

15920-93-1 | |

| Record name | β-(N-Methylamino)-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15920-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015920931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-METHYLAMINO-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/108SA6URTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

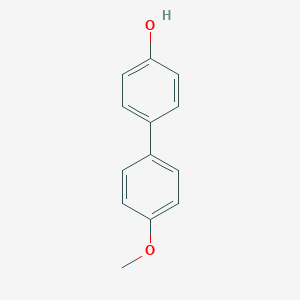

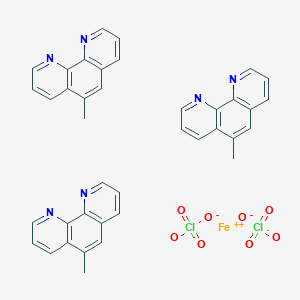

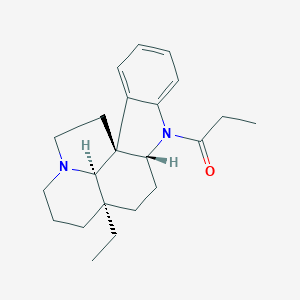

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)

![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)

![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)

![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)